molecular formula C14H23NO3 B6191327 tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2648941-59-5

tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6191327
CAS No.: 2648941-59-5
M. Wt: 253.3
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Description

Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and an ethenyl group attached to the nitrogen atom

Properties

CAS No.

2648941-59-5

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the ethenyl group and the necessary functional groups to form the spirocyclic structure. This can be achieved using various cyclization methods, such as intramolecular nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: can undergo a variety of chemical reactions, including:

  • Oxidation: : The ethenyl group can be oxidized to form an ethylene oxide derivative.

  • Reduction: : The compound can be reduced to remove the ethenyl group or other functional groups.

  • Substitution: : Various substitution reactions can occur at different positions on the spirocyclic framework.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like alkyl halides, amines, or alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Ethylene oxide derivatives.

  • Reduction: : Hydrogenated or deoxygenated derivatives.

  • Substitution: : Alkylated or amino-substituted derivatives.

Scientific Research Applications

Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: : Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-butyl 1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

  • Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

This compound is unique due to the presence of the ethenyl group, which can influence its reactivity and interactions.

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